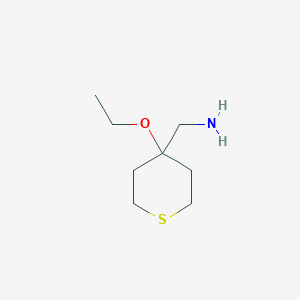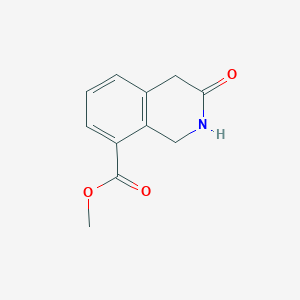
3-(3-Methylpyrazin-2-yl)-3-oxopropanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methylpyrazin-2-yl)-3-oxopropanal is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazines are nitrogen-containing heterocycles that are known for their diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products . The structure of this compound includes a pyrazine ring substituted with a methyl group and an oxopropanal group, making it a unique and versatile compound.
Preparation Methods
The synthesis of 3-(3-Methylpyrazin-2-yl)-3-oxopropanal can be achieved through various synthetic routes. One common method involves the reaction of 3-methyl-2-acetylpyrazine with appropriate reagents under controlled conditions . The reaction typically requires the use of solvents such as methanol and catalysts like acetic acid to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
3-(3-Methylpyrazin-2-yl)-3-oxopropanal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
3-(3-Methylpyrazin-2-yl)-3-oxopropanal has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions . In biology and medicine, pyrazine derivatives, including this compound, have shown potential as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, and antitumor agents . Additionally, this compound is used in the development of new pharmaceuticals and as a key intermediate in the synthesis of bioactive molecules.
Mechanism of Action
The mechanism of action of 3-(3-Methylpyrazin-2-yl)-3-oxopropanal involves its interaction with specific molecular targets and pathways. Pyrazine derivatives are known to exert their effects by binding to enzymes, receptors, and other biomolecules, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, pyrazine derivatives with antimicrobial activity may inhibit bacterial enzymes or disrupt cell membrane integrity.
Comparison with Similar Compounds
3-(3-Methylpyrazin-2-yl)-3-oxopropanal can be compared with other similar compounds, such as pyrrolopyrazine derivatives and other pyrazine-based molecules . These compounds share a common pyrazine scaffold but differ in their substitution patterns and functional groups. The uniqueness of this compound lies in its specific substitution with a methyl group and an oxopropanal group, which imparts distinct chemical and biological properties. Similar compounds include 3-methyl-2-acetylpyrazine and other pyrazine derivatives with varying biological activities.
Properties
Molecular Formula |
C8H8N2O2 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
3-(3-methylpyrazin-2-yl)-3-oxopropanal |
InChI |
InChI=1S/C8H8N2O2/c1-6-8(7(12)2-5-11)10-4-3-9-6/h3-5H,2H2,1H3 |
InChI Key |
SNNKFMXGSCGMAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN=C1C(=O)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Cis-Tert-Butyl3,3A,4,5-Tetrahydro-1H-Pyrrolo[3,4-C]Isoquinoline-2(9Bh)-Carboxylate](/img/structure/B13066078.png)





![3-Quinolinecarbonitrile, 1,4-dihydro-6-methoxy-7-[3-(4-morpholinyl)propoxy]-4-oxo-](/img/structure/B13066111.png)




![(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11,12-dicarboxylic acid](/img/structure/B13066149.png)

